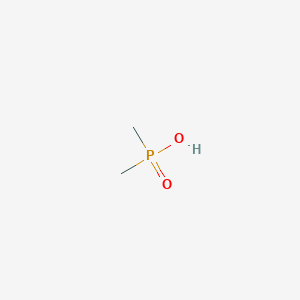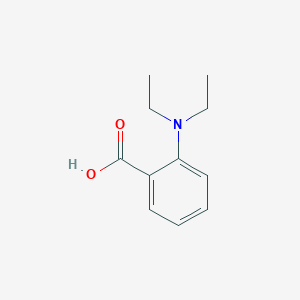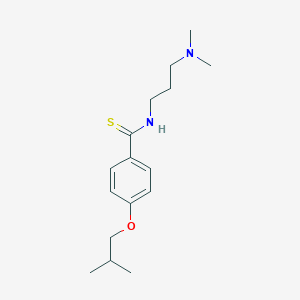
Benzamide, N-(3-dimethylaminopropyl)-p-isobutoxythio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-dimethylaminopropyl)-p-isobutoxythio- is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is also known as DMABIT and is used in scientific research for various purposes.
Applications De Recherche Scientifique
DMABIT is used in scientific research for various purposes, including the study of enzyme kinetics and the development of new drugs. It is also used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, DMABIT is used in the synthesis of other compounds, such as fluorescent dyes and pharmacological agents.
Mécanisme D'action
The mechanism of action of DMABIT is not fully understood, but it is believed to interact with proteins and nucleic acids. It has been shown to bind to DNA and RNA, and it may also interact with enzymes involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
DMABIT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase and reverse transcriptase enzymes. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. Additionally, DMABIT has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMABIT in lab experiments is its high solubility in water and organic solvents. It is also relatively easy to synthesize and is commercially available. However, one limitation of using DMABIT is its potential toxicity, which can affect the results of experiments. Additionally, DMABIT may not be suitable for all types of experiments, and its effects may vary depending on the experimental conditions.
Orientations Futures
For the study of DMABIT include the development of new drugs and the study of its interaction with proteins and nucleic acids.
Méthodes De Synthèse
DMABIT is synthesized by reacting isobutyl chloroformate with 3-dimethylaminopropylamine and then reacting the resulting product with potassium thiocyanate. The final product is obtained by recrystallization from ethanol.
Propriétés
Numéro CAS |
16575-30-7 |
|---|---|
Nom du produit |
Benzamide, N-(3-dimethylaminopropyl)-p-isobutoxythio- |
Formule moléculaire |
C16H26N2OS |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-4-(2-methylpropoxy)benzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-13(2)12-19-15-8-6-14(7-9-15)16(20)17-10-5-11-18(3)4/h6-9,13H,5,10-12H2,1-4H3,(H,17,20) |
Clé InChI |
WHKGPXOSXUGKSE-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)COC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=S)NCCCN(C)C |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Autres numéros CAS |
16575-30-7 |
Synonymes |
N-[3-(Dimethylamino)propyl]-p-(isobutoxy)thiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




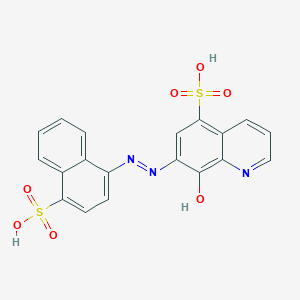
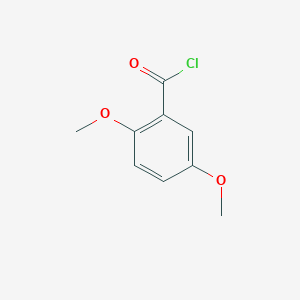
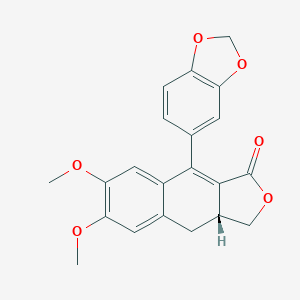
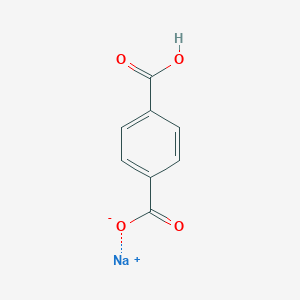
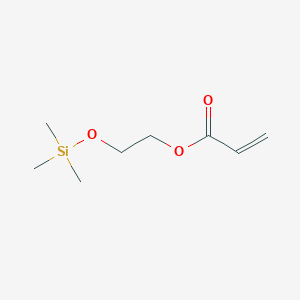

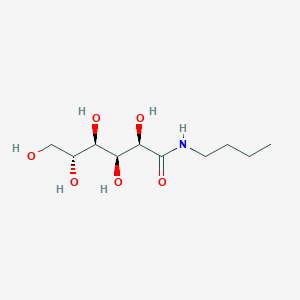


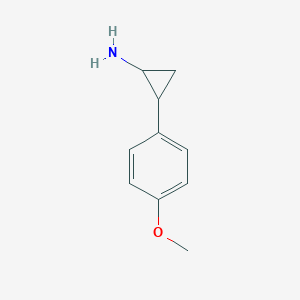
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
